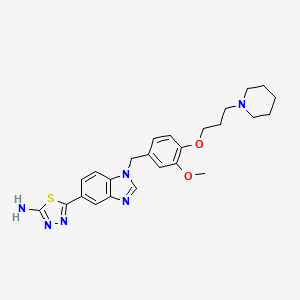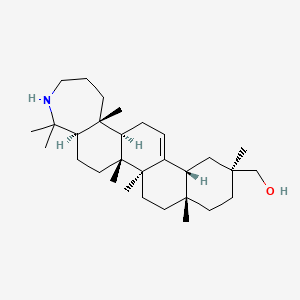
BChE-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BChE-IN-9 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes choline-based esters. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Alzheimer’s disease. Butyrylcholinesterase inhibitors like this compound are being studied for their ability to enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BChE-IN-9 involves multiple steps, starting from the structural optimization of a hit compound identified through virtual screening. The synthetic route typically includes the formation of a 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivative, followed by further modifications to enhance selectivity and potency . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the synthesis and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
BChE-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and selectivities. These derivatives are often tested for their efficacy as butyrylcholinesterase inhibitors.
Scientific Research Applications
BChE-IN-9 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of butyrylcholinesterase and its effects on cholinergic neurotransmission.
Biology: Investigated for its role in modulating enzyme activity in biological systems.
Mechanism of Action
BChE-IN-9 exerts its effects by selectively inhibiting butyrylcholinesterase. The compound binds to both the catalytic active site and the peripheral anionic site of the enzyme, preventing the hydrolysis of acetylcholine . This inhibition enhances cholinergic neurotransmission by increasing the availability of acetylcholine in the synaptic cleft. The molecular targets involved include the active site residues of butyrylcholinesterase, which are crucial for its enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to BChE-IN-9 include other butyrylcholinesterase inhibitors such as:
- Rivastigmine
- Donepezil
- Galantamine
Uniqueness
This compound is unique in its high selectivity for butyrylcholinesterase over acetylcholinesterase, making it a valuable tool for studying the specific inhibition of butyrylcholinesterase. This selectivity is achieved through structural modifications that enhance binding affinity to the butyrylcholinesterase active site while minimizing interactions with acetylcholinesterase .
Properties
Molecular Formula |
C30H51NO |
|---|---|
Molecular Weight |
441.7 g/mol |
IUPAC Name |
[(1R,2S,5S,8S,10R,14R,15R,21R)-1,2,5,8,15,20,20-heptamethyl-19-azapentacyclo[12.9.0.02,11.05,10.015,21]tricos-11-en-8-yl]methanol |
InChI |
InChI=1S/C30H51NO/c1-25(2)23-11-13-30(7)24(28(23,5)12-8-18-31-25)10-9-21-22-19-26(3,20-32)14-15-27(22,4)16-17-29(21,30)6/h9,22-24,31-32H,8,10-20H2,1-7H3/t22-,23-,24+,26-,27+,28-,29+,30+/m0/s1 |
InChI Key |
HFULOZRUEGOFNH-DWJKITPBSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC[C@@H]4[C@]5(CCCNC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)(C)CO |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCCN1)C)CC=C4C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)
![(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400999.png)
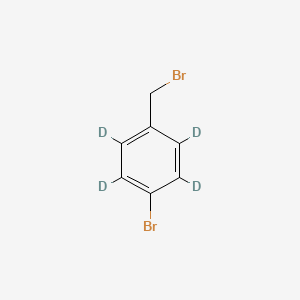

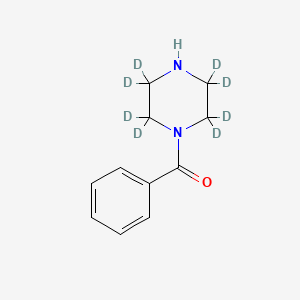
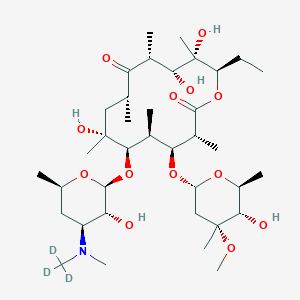
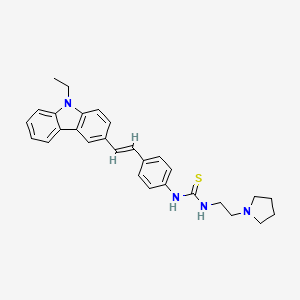
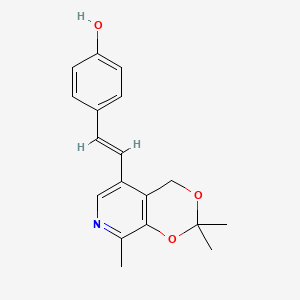
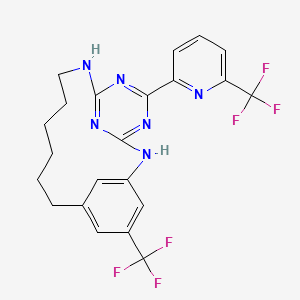

![(2S)-2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B12401060.png)
![(4R,7R,8R,9Z,14E,16Z,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B12401061.png)
